2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate involves green and efficient methodologies, including sequential condensation, sp^3 CH bond functionalization, and cyclization reactions. These methods emphasize the importance of aqueous media for the formation of desired compounds, yielding good to excellent outcomes (Tashrifi et al., 2018). Moreover, novel pathways through one-pot, two-step reactions have been explored for the synthesis of polyfunctionalized fumarates, highlighting the versatility of oxoindolinylidene derivatives in synthetic chemistry (Zhu et al., 2014).
Molecular Structure Analysis
Structural determinations of oxoindole derivatives, closely related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, have been achieved using techniques such as X-ray crystallography. These studies reveal intricate details about diastereoselectivity, conformations, and intramolecular hydrogen bonding, providing insights into the molecular architecture and potential reactivity patterns of these compounds (Ravikumar et al., 2015).
Chemical Reactions and Properties
The reactivity of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate analogs involves interactions with various reagents and conditions leading to diverse products. For example, reactions involving α-diazoesters and isatin imines in the presence of benzyl alcohol have confirmed diastereoselectivity through the relative configuration of stereogenic centers, highlighting the compound's versatility in synthetic applications (Ravikumar et al., 2015).
Physical Properties Analysis
The physical properties of compounds related to 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, such as solubility, melting points, and crystalline structure, can be inferred from their synthesis and molecular structure analyses. These properties are crucial for understanding the compound's behavior in different environments and for optimizing its applications in synthesis and potentially in material science.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interaction with different substrates, are essential for the application of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate derivatives in synthetic chemistry. Studies on these compounds highlight their potential as intermediates in organic synthesis, showcasing their ability to undergo various chemical transformations and to act as building blocks for more complex molecules (Zhu et al., 2014).
Scientific Research Applications
Allergy and Inflammation Management : Yoo, Lee, and Lee (2017) found that 2-oxo-2H-chromen-4-yl 4-methylbenzenesulfonate inhibits mast cell degranulation by suppressing the activation of the ERK pathway. This suggests potential therapeutic strategies for preventing allergic disorders (Yoo, Lee, & Lee, 2017).
Chemical Reactivity : Forcellini et al. (2015) demonstrated that 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate reacts with various nucleophiles, allowing for the isolation of substitution products in moderate to good yields (Forcellini et al., 2015).
Antimicrobial and Anticancer Activities : Kumar et al. (2014) noted that synthesized compounds, including derivatives of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, showed antimicrobial and anticancer activities (Kumar et al., 2014).
Antimicrobial Activity : Habib, Hassan, and El‐Mekabaty (2013) reported that 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate exhibits antimicrobial activity when reacted with various amines and diamines (Habib, Hassan, & El‐Mekabaty, 2013).
Alkaloid Synthesis : Munro et al. (2003) indicated that sulfonic ester derivatives like 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-methylbenzenesulfonate have complex structures and are used in alkaloid syntheses (Munro et al., 2003).
Antioxidant Properties for Lubricants : Habib, Hassan, and El‐Mekabaty (2014) found that certain quinazolone compounds, such as 4-(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl-4-methylbenzene sulfonate, exhibited significant antioxidant activity and were recommended for use in gasoline lubricants (Habib, Hassan, & El‐Mekabaty, 2014).
Green Synthesis : Tashrifi et al. (2018) demonstrated that green synthesis of certain derivatives can lead to desired compounds in good to excellent yields (Tashrifi et al., 2018).
Anti-Inflammatory and Antinociceptive Activities : Bassyouni et al. (2012) discovered that certain derivatives show antibacterial, anti-inflammatory, and antinociceptive activities (Bassyouni et al., 2012).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the following precautionary statements: P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330 . It has hazard statements H302, H315, and H319 , indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation.
properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-5-7-14(8-6-12)23(20,21)22-10-9-13-3-2-4-16-15(13)11-17(19)18-16/h2-8H,9-11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFUVAXFYGBCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435096 | |
Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate | |
CAS RN |
139122-20-6 | |
Record name | 1,3-Dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139122-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Indol-2-one, 1,3-dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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